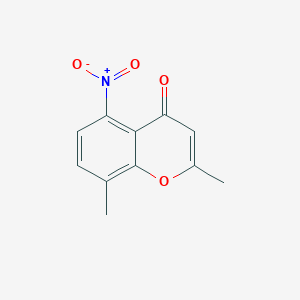

2,8-Dimethyl-5-nitro-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,8-Dimethyl-5-nitro-4H-chromen-4-one is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that derivatives of chromone compounds, including 2,8-Dimethyl-5-nitro-4H-chromen-4-one, exhibit significant anticancer properties. The compound has been evaluated for cytotoxicity against several human cancer cell lines:

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. For instance, chromone derivatives have shown to inhibit cell growth significantly in MTT assays across various cancer types, including breast carcinoma (MCF-7), bladder carcinoma (EJ), and ovarian carcinoma (A2780) .

- Structure-Activity Relationship : The substitution patterns on the chromone scaffold influence its biological activity. Specific modifications at the 2, 3, and 4 positions of the phenyl ring have been linked to enhanced potency against tumor cells. For example, halogen substitutions at the 3-position have been found to increase cytotoxic effects dramatically .

Molecular Docking and Target Interaction

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:

- BRD4 Inhibition : The compound has been identified as a potential inhibitor of Bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression related to cancer progression. Enhanced selectivity and potency against BRD4 were observed when compared to other scaffolds .

- Carbonic Anhydrase Isoforms : Some derivatives of chromones have shown selectivity for specific isoforms of human carbonic anhydrase, which is involved in various physiological processes and diseases .

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has demonstrated anti-inflammatory effects:

- Cytokine Inhibition : Studies indicate that this compound can significantly inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models of inflammation . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound involves various organic reactions that can be optimized to enhance yield and purity:

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Condensation Reaction | 85 | High yield with specific reagents |

| One-Pot Synthesis | 75 | Efficient for large-scale production |

This table summarizes key synthetic methods used for producing this compound and its derivatives.

Future Directions and Research Opportunities

The ongoing research into the applications of this compound highlights several promising avenues:

- Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutics could enhance treatment efficacy while reducing side effects .

- Pharmacokinetics and Toxicology Studies : Comprehensive studies are needed to assess the pharmacokinetic profiles and potential toxicities associated with this compound in vivo.

特性

CAS番号 |

921609-23-6 |

|---|---|

分子式 |

C11H9NO4 |

分子量 |

219.19 g/mol |

IUPAC名 |

2,8-dimethyl-5-nitrochromen-4-one |

InChI |

InChI=1S/C11H9NO4/c1-6-3-4-8(12(14)15)10-9(13)5-7(2)16-11(6)10/h3-5H,1-2H3 |

InChIキー |

RHSIQTBUXKDQNI-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(O2)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。